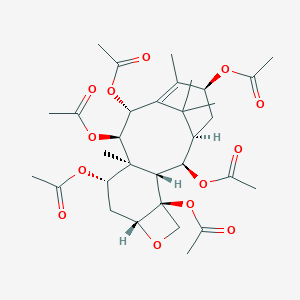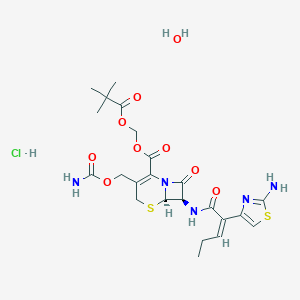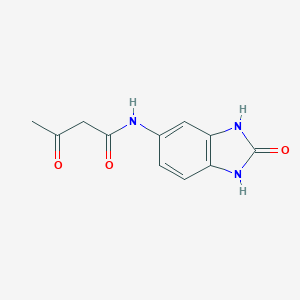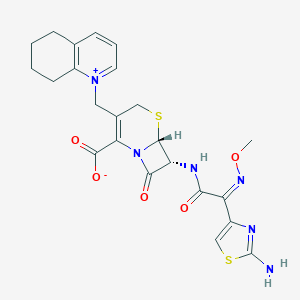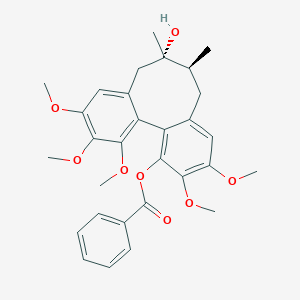
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol, also known as A-836,339, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist for the CB2 receptor and has potential therapeutic applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Phenol Derivatives and Their Properties
Research has identified new phenol derivatives with significant properties. For example, compounds isolated from Stereum hirsutum showed notable chemical structures and properties, determined through extensive spectroscopic methods (Duan et al., 2015). Another study identified various phenolic compounds from Myristica fragrans seeds, evaluating their anti-inflammatory activity in macrophage cells (Cuong et al., 2011).
Impact on Hippocampal Function
A study on hippocampal place cells found that administration of a cannabinoid receptor agonist, related to the chemical structure , induced memory impairment despite intact location-dependent firing of CA1 hippocampal place cells. This suggests cannabinoids might impair memory by altering the temporal dynamics of hippocampal neurons (Robbe & Buzsáki, 2009).
Environmental and Catalytic Applications
Studies have explored the environmental implications and catalytic applications of phenol derivatives. For instance, the metabolism of UV absorbers in human liver microsomes was investigated, focusing on oxidative phase I metabolites (Denghel et al., 2019). Moreover, transition-metal complexes with phenoxy-imine ligands modified by pendant imidazolium salts were synthesized and tested as ethylene polymerization catalysts (Houghton et al., 2008).
Propiedades
Nombre del producto |
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol |
|---|---|
Fórmula molecular |
C24H40O3 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
2-[(1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m0/s1 |
Clave InChI |
YNZFFALZMRAPHQ-VCOUNFBDSA-N |
SMILES isomérico |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2C[C@H](CC[C@@H]2CCCO)O)O |
SMILES |
O[C@@H]1C[C@H](C2=CC=C(C(C)(C)CCCCCC)C=C2O)[C@@H](CCCO)CC1 |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O |
Sinónimos |
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



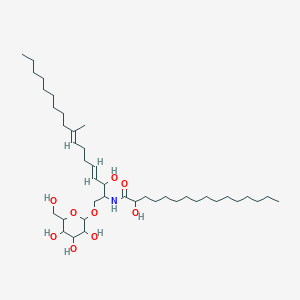
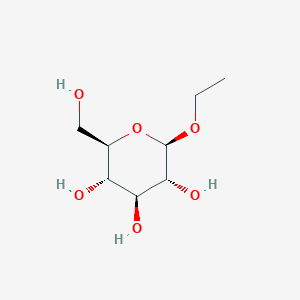
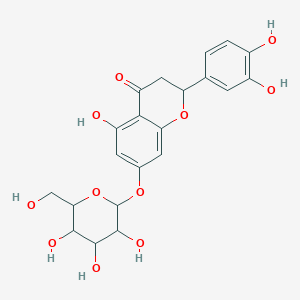
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)
![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)

